

Structure-activity relationship (SAR) of Tetrahydrobenzo[f]oxazepines

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Compound of Interest

Compound Name: 2,3,4,5-Tetrahydrobenzo[f]
[1,4]oxazepine

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tetrahydrobenzo[f]oxazepines

Introduction

The tetrahydrobenzo[f]oxazepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its conformational flexibility and synthetic tractability. This seven-membered ring system, fused to a benzene ring, serves as a versatile template for designing novel therapeutic agents targeting a range of biological entities. This guide provides a detailed examination of the structure-activity relationships (SAR) for this scaffold, focusing on its development as inhibitors of human monoamine oxidase B (hMAO-B) for Parkinson's disease and as agents against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.

This document outlines the key structural modifications that influence biological activity, presents quantitative data in a comparative format, details the experimental protocols used for their evaluation, and visualizes the underlying scientific workflows and principles.

Core Scaffold and SAR Analysis

The fundamental 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine structure is the focal point of SAR studies. Modifications at various positions of the phenyl ring and the nitrogen atom of the

oxazepine ring have been explored to optimize potency, selectivity, and pharmacokinetic properties.

SAR for Human Monoamine Oxidase B (hMAO-B) Inhibition

Recent research has identified the tetrahydrobenzo[f][1][2]oxazepine core as a key feature in the design of highly potent and selective hMAO-B inhibitors, which are clinically relevant for the management of Parkinson's disease.[1][2] The design strategy often involves the cyclization of the amine group with the phenyl ring of existing drugs like safinamide to enhance efficacy and selectivity.[1]

Key SAR findings include:

- **Substitution on the Phenyl Ring:** The position and nature of substituents on the fused benzene ring are critical for activity. Electron-withdrawing groups, such as fluorine or chlorine, at specific positions can enhance inhibitory potency.
- **N-Substitution on the Oxazepine Ring:** The substituent on the nitrogen atom plays a crucial role in interacting with the enzyme's active site. Small, flexible alkyl or arylalkyl groups are often preferred.
- **Stereochemistry:** The stereochemistry of the oxazepine ring can influence binding affinity and selectivity, as seen in related heterocyclic systems.

SAR for Trypanocidal Activity

The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold has also been identified as a promising starting point for a new class of compounds with trypanocidal activity.[3] These agents are being investigated as inhibitors of the *T. cruzi* PEX14 protein. The development process involves scaffold-hopping from known lead compounds to identify novel active chemotypes.[3]

Key SAR findings include:

- **Hydrophobic Moieties:** The pharmacophore model for these compounds typically requires two hydrophobic moieties connected by the central tetrahydrobenzo[f][1][2]oxazepine core.

These hydrophobic groups engage in π -stacking interactions within the target's binding site.
[\[3\]](#)

- **Linker and Conformation:** The oxazepine ring serves as a constrained linker, holding the hydrophobic groups in the correct orientation for optimal binding. The flexibility of this seven-membered ring is a key determinant of activity.
- **Substitutions on Hydrophobic Groups:** Modifications on the terminal hydrophobic groups (often phenyl or substituted phenyl rings) are explored to optimize van der Waals and hydrophobic interactions, leading to improved potency.

Quantitative SAR Data

The following tables summarize the quantitative data from key studies, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of Tetrahydrobenzo[f][1][2]oxazepine Derivatives as hMAO-B Inhibitors

Compound ID	R1 (N-substituent)	R2 (Phenyl Ring Substitution)	hMAO-B IC50 (nM)	Selectivity Index (hMAO-A/hMAO-B)
ZM24	-CH2-Ph	H	1.5	> 6667
ZM26	-CH2-Ph-4-F	H	0.8	> 12500
Safinamide	-(CH2)2-NH2	-OCH2-Ph-4-F	28	> 3571

Data synthesized from studies on novel hMAO-B inhibitors.[\[1\]](#)

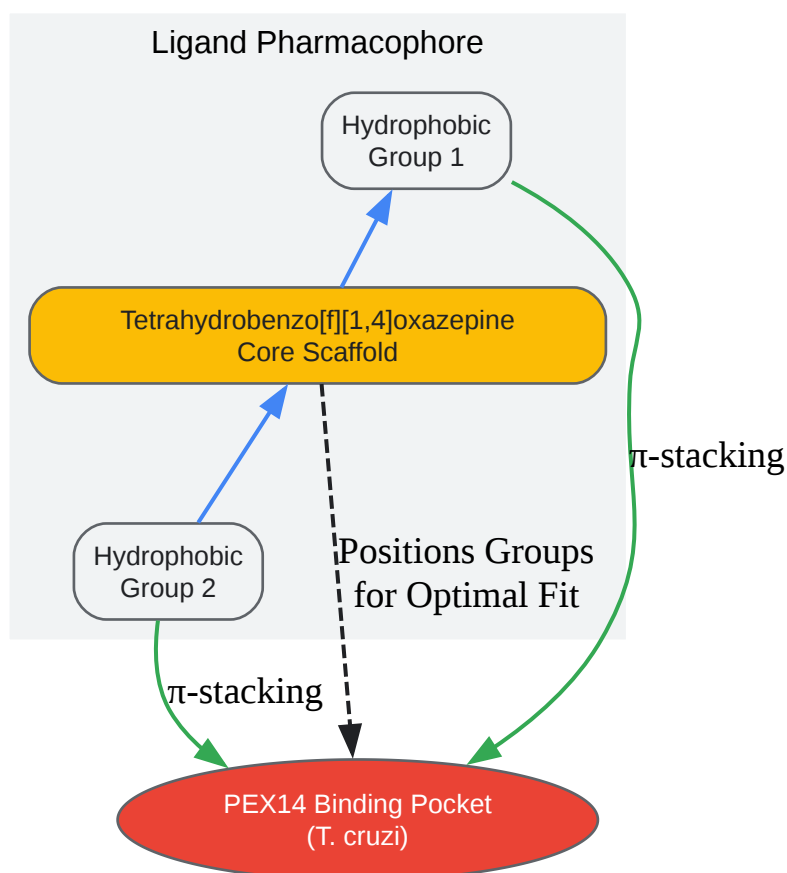
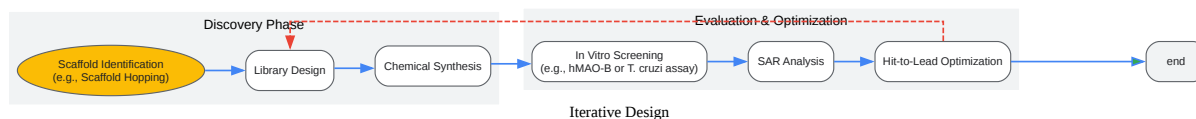
Table 2: SAR of Tetrahydrobenzo[f][1][2]oxazepine Derivatives as Trypanocidal Agents

Compound ID	R1 (Hydrophobic Group 1)	R2 (Hydrophobic Group 2)	T. cruzi IC50 (μM)
7a	4-Cl-Ph	3,4-di-Cl-Ph	12.5
7g	4-F-Ph	4-CF3-Ph	8.9
7t	4-MeO-Ph	4-Cl-Ph	5.2

Data represents a selection of compounds from hit-to-lead optimization studies.[\[3\]](#)

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the scientific processes and relationships discussed.



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